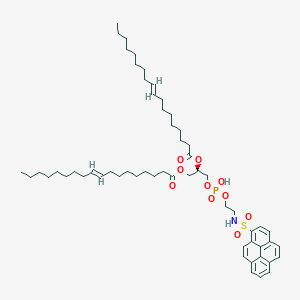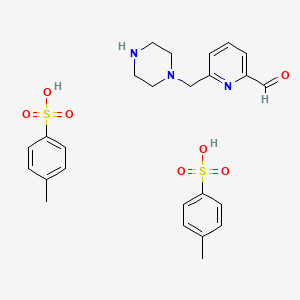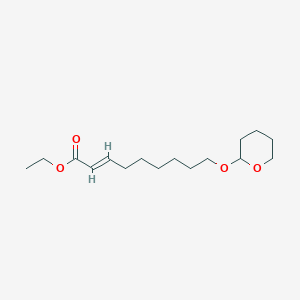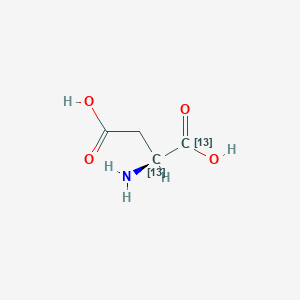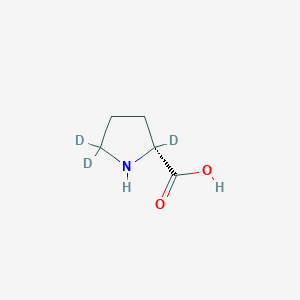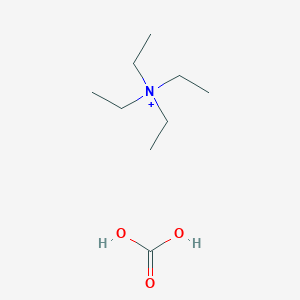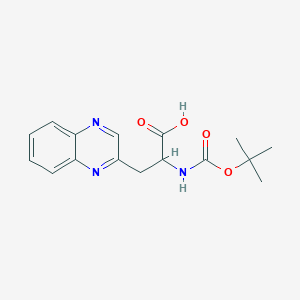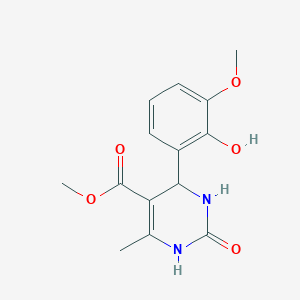
3-(1,2-13C2)ethynylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-13C2)ethynylaniline, also known as 3-(ethynyl-3)benzenamine-13C, is a compound with the molecular formula C8H7N. It is a labeled compound where the carbon atoms in the ethynyl group are isotopically enriched with carbon-13. This compound is used in various scientific research applications due to its unique properties.
准备方法
The preparation of 3-(1,2-13C2)ethynylaniline typically involves the reduction of 3-ethynylnitrobenzene. One common synthetic route starts with m-nitrobenzaldehyde, which undergoes a series of reactions including condensation, decarboxylation, bromination, and reduction to yield the desired product . Industrial production methods often utilize similar steps but are optimized for higher yields and scalability.
化学反应分析
3-(1,2-13C2)ethynylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Click Chemistry: The alkyne group in this compound makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder, and catalysts like copper for click chemistry. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(1,2-13C2)ethynylaniline is widely used in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various benzoxazine monomers and other complex organic molecules.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
作用机制
The mechanism of action of 3-(1,2-13C2)ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the alkyne group. This group allows the compound to undergo click chemistry reactions, forming stable triazole linkages with azide-containing molecules. These reactions are often used in bioconjugation and material science applications .
相似化合物的比较
Similar compounds to 3-(1,2-13C2)ethynylaniline include:
1-(3-Aminophenyl)acetylene-1,2-13C2: Another isotopically labeled compound with similar applications.
4-Ethynylaniline: A compound with a similar structure but different substitution pattern.
2-Ethynylaniline: Another structural isomer with different reactivity and applications.
This compound is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and understanding reaction mechanisms at a molecular level.
属性
CAS 编号 |
286013-01-2 |
|---|---|
分子式 |
C8H7N |
分子量 |
119.13 g/mol |
IUPAC 名称 |
3-(1,2-13C2)ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i1+1,2+1 |
InChI 键 |
NNKQLUVBPJEUOR-ZDOIIHCHSA-N |
手性 SMILES |
[13CH]#[13C]C1=CC(=CC=C1)N |
规范 SMILES |
C#CC1=CC(=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



